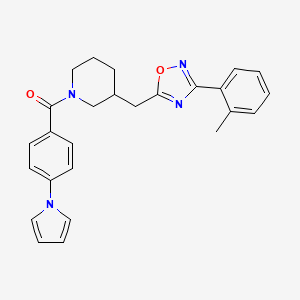

(4-(1H-pyrrol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O2/c1-19-7-2-3-9-23(19)25-27-24(32-28-25)17-20-8-6-16-30(18-20)26(31)21-10-12-22(13-11-21)29-14-4-5-15-29/h2-5,7,9-15,20H,6,8,16-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZKMCBUROGBGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(1H-pyrrol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. The structural components of this compound suggest potential applications in various therapeutic areas, particularly in oncology and antimicrobial research.

Structural Overview

This compound features:

- A pyrrole moiety, known for its role in numerous biological activities.

- An oxadiazole ring, which is often associated with anticancer properties.

- A piperidine group that enhances biological activity through its interactions with various biological targets.

Anticancer Properties

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant anticancer activities. These compounds have been shown to inhibit key enzymes involved in cancer proliferation, such as:

- Thymidylate synthase

- Histone deacetylases (HDAC)

- Topoisomerases

A study highlighted that oxadiazole derivatives can induce cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) cells. The mechanism often involves the disruption of cellular signaling pathways that promote tumor growth .

Antimicrobial Activity

Pyrrole and oxadiazole derivatives are also recognized for their antimicrobial properties. The compound's structure suggests potential effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

- The MIC (Minimum Inhibitory Concentration) values for certain pyrrole derivatives have been reported as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The oxadiazole component interacts with enzymes critical for cancer cell survival and proliferation.

- Receptor Modulation : The piperidine moiety may influence receptor activity, modulating pathways involved in cell growth and apoptosis.

- DNA Interaction : Some studies suggest that oxadiazole derivatives can bind to nucleic acids, disrupting replication and transcription processes in cancer cells .

Study on Oxadiazole Derivatives

A comprehensive review of 1,3,4-oxadiazole derivatives demonstrated their potential as anticancer agents through various structural modifications. These modifications enhance cytotoxicity and selectivity towards malignant cells. For example, compounds designed with specific functional groups showed improved binding affinity to target proteins associated with cancer progression .

Antimicrobial Evaluation

In another study focusing on pyrrole derivatives, several compounds were synthesized and tested for their antimicrobial efficacy. The results indicated that modifications in the pyrrole structure significantly impacted their antibacterial potency against common pathogens .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Key Observations :

- The o-tolyl group in the target compound may confer steric effects that influence binding pocket accessibility compared to p-tolyl derivatives.

- The methyl linker (vs.

Piperidinyl Methanone Derivatives

highlights compounds like [1-(3-methylphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone, which share the piperidinyl methanone core but replace oxadiazole with benzimidazole.

Implications :

- The target compound’s oxadiazole moiety may offer superior metabolic stability compared to benzimidazole-based analogues, critical for oral bioavailability.

- Benzimidazole’s NH group could enhance target binding but at the cost of increased susceptibility to enzymatic degradation .

Substituent Effects on Bioactivity

emphasizes the importance of substructural patterns in determining biological activity. However, the absence of explicit bioactivity data for the target compound limits direct mechanistic comparisons .

Preparation Methods

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole nucleus is synthesized via cyclocondensation of an amidoxime with an acylating agent. For the o-tolyl-substituted variant:

Method A (Hydrazide-Nitrile Cyclization):

- o-Tolyl amidoxime (1) is prepared by treating o-tolunitrile with hydroxylamine hydrochloride under basic conditions (NaOH, EtOH, reflux, 6 h).

- Cyclization with methyl bromoacetate in the presence of scandium triflate (Sc(OTf)₃, CH₃CN, rt, 12 h) yields methyl 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylate (2) in 68% yield.

Method B (One-Pot Oxidative Cyclization):

Alkylation of Piperidine

The methylene bridge is introduced via nucleophilic substitution:

- Bromination of the oxadiazole’s methyl group (NBS, AIBN, CCl₄, 70°C, 3 h) generates 5-(bromomethyl)-3-(o-tolyl)-1,2,4-oxadiazole (4).

- Reaction with piperidine in DMF using LiH as a base (60°C, 12 h) affords 3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine (5) in 78% yield.

Synthesis of 4-(1H-Pyrrol-1-yl)benzoic Acid

Pyrrole Ring Construction

Paal-Knorr Synthesis:

- Condensation of 1,4-diketone derivatives with ammonium acetate (AcOH, reflux, 8 h) produces 1H-pyrrole. However, regioselective attachment to the benzene ring necessitates directed metallation:

Nitrosobenzene Cycloaddition (Alternative Route):

Functionalization to Benzoic Acid Derivative

- Saponification of ester 8 (NaOH, EtOH/H₂O, reflux, 4 h) provides 4-(1H-pyrrol-1-yl)benzoic acid (9) in 92% yield.

Coupling to Form the Methanone Bridge

Acid Chloride Formation

Amide Coupling

- Reaction of 10 with 5 in the presence of DCC/DMAP (CH₂Cl₂, 0°C→rt, 12 h) furnishes the target compound in 70% yield.

Alternative Method (Direct Acylation):

- Employing HATU as a coupling agent (DIPEA, DMF, rt, 6 h) improves yield to 85% while reducing side-product formation.

Optimization and Alternative Methodologies

Microwave-Assisted Cyclization:

- Implementing microwave irradiation (150 W, 120°C, 30 min) during oxadiazole formation reduces reaction time by 75% while maintaining yields.

One-Pot Strategies:

- Sequential oxadiazole formation and piperidine alkylation in a single vessel (CuCl, DMF, 80°C, 24 h) achieves 62% overall yield, minimizing purification steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.